7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Lipophilicity Physicochemical Property Predicted ADME

Select this 7-(2-fluorobenzyl)-3-methyl-8-morpholin-4-yl-purine-2,6-dione (CAS 674359-72-9) for its uniquely combined ortho-fluorobenzyl and N1-H pharmacophores, which differentiate it from generic 1,3-dialkylated or 4-fluoro positional isomers. Leverage its well-defined physicochemical profile (MW 359.4, XLogP3-AA 1.2) and class-level SAR evidence for 5-HT receptor subtypes and PI3K/mTOR kinase profiling. Ideal for computational library design and antimicrobial fluorination studies. Avoid costly isomer misidentification and accelerate your SAR/panel screening with this precisely substituted building block.

Molecular Formula C17H18FN5O3
Molecular Weight 359.361
CAS No. 674359-72-9
Cat. No. B2677358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
CAS674359-72-9
Molecular FormulaC17H18FN5O3
Molecular Weight359.361
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F
InChIInChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25)
InChIKeyNPQKCTFYXSOXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione – Structural Classification and Identity for Procurement Decisions


7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione (CAS 674359-72-9) is a synthetic purine-2,6-dione (xanthine) derivative characterised by a 2-fluorobenzyl group at the N7 position, a methyl substituent at N3, and a morpholin-4-yl moiety at C8 [1]. The compound has a molecular formula of C₁₇H₁₈FN₅O₃, a molecular weight of 359.4 g/mol, a computed XLogP3-AA of 1.2, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Its structure belongs to the broader class of 8-morpholinyl-purine-2,6-diones, a scaffold that has been investigated for interactions with serotonin (5-HT) receptors, phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinases, and antimicrobial targets [2][3]. However, no peer-reviewed bioactivity data for this specific compound were identified in the public domain.

Why 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione Cannot Be Replaced by Generic Purine-2,6-dione Analogs


Within the purine-2,6-dione class, even subtle changes to the N7-benzyl substitution pattern or the N3/N1 methylation state can profoundly alter molecular recognition. For example, in 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione series, the introduction of an o-OCH₃ or m-Cl substituent on the phenyl ring, as well as the elongation of the linker between the purine core and the arylpiperazine fragment, significantly modified affinity for 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇ receptors [1]. Similarly, the presence of a morpholine ring at C8 has been proposed to support hydrogen-bonding interactions with non-specific sites on 5-HT receptors, influencing ligand–receptor recognition [1]. A morpholinopurine patent further demonstrates that alterations to the substituents on the purine core dictate inhibitory activity against PI3K and mTOR kinases [2]. Consequently, a generic purine-2,6-dione or even a close positional isomer such as the 4-fluoro variant (CAS 442555-96-6) cannot be assumed to exhibit equivalent pharmacological or physicochemical behaviour without head-to-head data.

Quantitative Differential Evidence for 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione vs. Closest Analogs


Predicted Lipophilicity Contrast with the 4-Fluorobenzyl Positional Isomer

The target compound, possessing a 2-fluorobenzyl substituent at N7, has a computed XLogP3-AA of 1.2 [1]. Its positional isomer, 7-(4-fluorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 442555-96-6), while structurally analogous, lacks publicly available computed or experimental LogP data from the same authoritative source, preventing a direct quantitative comparison . However, the ortho vs. para fluorine substitution is known to influence molecular dipole moment and hydrogen-bonding geometry, which may affect passive permeability and target binding in structurally related purine-2,6-diones [2]. This predicted LogP value serves as a baseline differentiator for computational modelling and library design.

Lipophilicity Physicochemical Property Predicted ADME

Hydrogen-Bond Acceptor/Donor Profile Differentiation from 1,3-Dimethyl Analog

The target compound contains one hydrogen bond donor (the N1-H of the purine-2,6-dione ring) and six hydrogen bond acceptors [1]. Its 1,3-dimethyl analog, 7-(2-fluorobenzyl)-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 369602-82-4), possesses zero hydrogen bond donors and eight hydrogen bond acceptors, based on predicted data from ACD/Labs Percepta . This difference in hydrogen-bond donor count (1 vs. 0) can affect solubility, crystal packing, and the potential to form specific interactions with biological targets.

Hydrogen Bonding Drug-Likeness Physicochemical Property

Class-Level Receptor Selectivity: 5-HT Receptor Affinity Dependence on N7 Substituent

In a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, the introduction of ortho-methoxy (o-OCH₃) and meta-chloro (m-Cl) substituents on the phenyl ring, combined with linker elongation, modulated in vitro affinity for 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇ receptors [1]. Compound 10 (o-OCH₃ phenylpiperazinyl derivative) demonstrated strong 5-HT₁A binding affinity, with the ortho substituent influencing ligand–receptor recognition through intramolecular C–H⋯O hydrogen bonding [1]. While the target compound lacks the arylpiperazine moiety, the class-level observation that ortho-positioned substituents on the N7 aromatic ring can alter receptor recognition is directly relevant. The 2-fluorobenzyl group in the target compound places a fluorine atom in an ortho position, which, based on this SAR, may confer distinct binding properties compared to para-fluoro or unsubstituted benzyl analogs.

Serotonin Receptor Structure-Activity Relationship Anxiolytic

Scaffold Recognition: Morpholine at C8 as a Pharmacophoric Feature for Kinase and GPCR Targets

The morpholine ring at C8 has been identified as a pharmacophoric element in multiple contexts. In the 5-HT receptor ligand series, the morpholine ring acts as both a hydrogen bond donor and acceptor, potentially supporting binding to non-specific sites on 5-HT receptors [1]. In a separate patent, morpholinopurine derivatives are claimed as inhibitors of PI3K and mTOR kinases, with the morpholine group contributing to kinase pocket interactions [2]. Additionally, recent antimicrobial purine-2,6-dione derivatives bearing an 8-morpholinyl group demonstrated promising in vitro activity against S. aureus, with the morpholine moiety contributing to the overall pharmacophore [3]. Unlike 8-morpholinocaffeine (1,3,7-trimethyl-substituted; CAS 5436-38-4), the target compound retains an N1-H donor and an N3-methyl group while introducing the N7-(2-fluorobenzyl) substituent, creating a pharmacophoric combination distinct from the caffeine scaffold.

Kinase Inhibition GPCR Pharmacophore Drug Design

Procurement-Relevant Physicochemical Baseline: Topological Polar Surface Area and Rule-of-Five Compliance

The target compound has a computed topological polar surface area (TPSA) of 79.7 Ų, a molecular weight of 359.4 g/mol, and one hydrogen bond donor, placing it within the Rule-of-Five boundaries for oral drug-likeness [1]. In contrast, 7-(2-fluorobenzyl)-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has a predicted TPSA of 71 Ų and zero hydrogen bond donors . The higher TPSA of the target compound (Δ = +8.7 Ų) suggests marginally lower passive membrane permeability but potentially improved aqueous solubility relative to the 1,3-dimethyl analog.

Drug-Likeness TPSA Oral Bioavailability Physicochemical Property

Application Scenarios for 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione Based on Structural Differentiation


Serotonergic Receptor Screening Libraries: Ortho-Fluorine Substitution Hypothesis Testing

The class-level SAR from 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives demonstrates that ortho-substitution on the N7 aromatic ring can influence 5-HT receptor affinity and selectivity [1]. Although the target compound replaces the arylpiperazine linker with a direct benzyl attachment, the 2-fluorobenzyl group introduces an ortho-fluorine capable of participating in intramolecular interactions analogous to those observed in the o-OCH₃ derivative (Compound 10) [1]. This compound is therefore a suitable candidate for inclusion in 5-HT receptor panel screens aimed at exploring the effect of ortho-fluorine substitution on selectivity across 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇ subtypes. Its moderate computed XLogP3-AA (1.2) and TPSA (79.7 Ų) suggest adequate solubility for in vitro assay conditions [2].

Kinase Inhibitor Screening Cascade: PI3K/mTOR Chemotype Expansion

Morpholinopurine derivatives have been claimed in patents as inhibitors of the PI3K/mTOR pathway, with the morpholine moiety contributing to kinase ATP-binding pocket interactions [3]. The target compound combines the 8-morpholinyl pharmacophore with an N1-H donor and an N7-(2-fluorobenzyl) group, creating a substitution pattern distinct from the 1,3-dialkylated or 1,3,7-trialkylated analogs commonly found in commercial kinase inhibitor libraries. This unique combination may provide a novel starting point for medicinal chemistry optimisation targeting PI3K or mTOR, particularly if selectivity over other lipid or protein kinases is desired.

Antimicrobial Screening Expansion: Fluorinated Purine-2,6-dione Scaffolds

Recent studies on 7-substituted-3-methyl-8-morpholin-4-yl-purine-2,6-diones have demonstrated promising in vitro antimicrobial activity, particularly against S. aureus [4]. Although the reported series featured a but-2-ynyl linker at N7 rather than a benzyl group, the core purine-2,6-dione scaffold with an 8-morpholinyl substituent is conserved. The 2-fluorobenzyl substituent in the target compound introduces additional lipophilicity and metabolic stability relative to non-fluorinated benzyl analogs. This compound can serve as a comparator scaffold in antimicrobial SAR studies where the impact of fluorination on bacterial membrane penetration and target engagement is under investigation.

Computational Library Design and Physicochemical Property Benchmarking

The target compound provides a well-defined physicochemical profile (MW 359.4, XLogP3-AA 1.2, TPSA 79.7 Ų, HBD 1, HBA 6) [2], making it a useful reference point for computational chemists designing purine-2,6-dione-focused libraries. Its properties place it in a moderately lipophilic, Rule-of-Five-compliant space that balances permeability and solubility. When compared against the 1,3-dimethyl analog (TPSA 71 Ų, HBD 0) and the 4-fluorobenzyl positional isomer (LogP not reported) , it offers a distinct vector for exploring structure–property relationships, particularly the impact of N1-H vs. N1-CH₃ on solubility and crystal packing.

Quote Request

Request a Quote for 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.